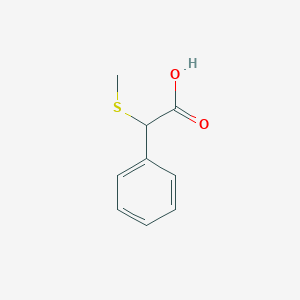

2-(Methylsulfanyl)-2-phenylacetic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This nomenclature follows the substitutive approach, where the parent chain is identified as acetic acid (ethanoic acid). The two substituents—a methylsulfanyl group (–SCH₃) and a phenyl group (–C₆H₅)—are attached to the second carbon of the acetic acid backbone. The numbering prioritizes the carboxylic acid functional group (-COOH) as carbon 1, making the substituted carbon position 2.

The systematic name reflects the compound’s structure unambiguously:

- Methylsulfanyl : Indicates the presence of a sulfur atom bonded to a methyl group (–SCH₃).

- Phenyl : Denotes the aromatic benzene ring attached to the same carbon as the methylsulfanyl group.

- Acetic acid : Specifies the carboxylic acid functional group.

Alternative naming conventions include the use of “thiomethyl” instead of “methylsulfanyl,” though the latter is preferred under IUPAC guidelines.

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 55843-16-8 . This unique identifier distinguishes it from structurally similar compounds, such as 4-(methylthio)benzeneacetic acid (CAS 16188-55-9). Additional identifiers include:

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀O₂S | |

| Molecular Weight | 182.24 g/mol | |

| SMILES Notation | O=C(O)C(SC)C1=CC=CC=C1 | |

| MDL Number | MFCD07787609 |

The SMILES notation explicitly encodes the molecular structure: the carboxylic acid group (–COOH), the central carbon bonded to both the methylsulfanyl (–SCH₃) and phenyl groups, and the aromatic benzene ring.

Structural Relationship to Thioglycolic Acid Derivatives

Thioglycolic acid (HSCH₂COOH) serves as the foundational structure for this compound. Substitution of the hydrogen atom on the sulfur with a methyl group yields methylsulfanylacetic acid (CH₃SCH₂COOH). Further substitution at the alpha carbon (adjacent to the carboxylic acid) with a phenyl group produces this compound.

The structural evolution can be summarized as:

- Thioglycolic acid : HSCH₂COOH.

- Methylsulfanylacetic acid : CH₃SCH₂COOH.

- This compound : CH₃SC(C₆H₅)COOH.

This progression highlights the compound’s position within the thioglycolic acid derivative family, characterized by sulfur-containing substituents and aromatic modifications. The phenyl group introduces steric and electronic effects that influence reactivity, making the compound a valuable intermediate in synthesizing chiral molecules.

Properties

IUPAC Name |

2-methylsulfanyl-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPIKYPNVRIQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-2-phenylacetic acid typically involves the introduction of a methylsulfanyl group to a phenylacetic acid derivative. One common method includes the reaction of phenylacetic acid with methylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-2-phenylacetic acid can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(Methylsulfanyl)-2-phenylacetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-2-phenylacetic acid involves its interaction with various molecular targets. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with enzymes and other proteins. The phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfur Atom

Sulfonamide Derivatives

- 2-(4-Methylbenzenesulfonamido)-2-phenylacetic acid (C₁₅H₁₅NO₄S, 329.35 g/mol): Replaces the methylsulfanyl group with a 4-methylbenzenesulfonamide (-NHSO₂C₆H₄CH₃) group. Exhibits enhanced hydrogen-bonding capacity due to the sulfonamide’s NH group, improving crystallinity and thermal stability. Demonstrated utility in synthesizing β-lactam antibiotics (e.g., cephalosporins) .

- 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate (C₁₄H₁₂BrNO₄S·H₂O, 406.23 g/mol): Incorporates a brominated sulfonamide group (-NHSO₂C₆H₄Br), increasing molecular weight and halogen-driven lipophilicity. Crystal structure analysis reveals a dihedral angle of 39.5° between the phenyl rings, influencing packing efficiency .

Sulfur-Containing Functional Groups

2-(Acetylsulfanyl)-2-phenylacetic acid (C₁₀H₁₀O₃S, 210.25 g/mol):

- Predicted applications in medicinal chemistry due to fluorine’s role in improving metabolic stability .

Substituent Variations on the Acetic Acid Backbone

Aromatic Ring Modifications

- 2-(3,4-Dichlorophenoxy)-2-phenylacetic acid (C₁₄H₁₀Cl₂O₃, 297.14 g/mol): Replaces the sulfur atom with an oxygen atom linked to a 3,4-dichlorophenyl group. Chlorine atoms enhance hydrophobicity and may confer herbicidal or antifungal activity .

Chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid :

- Substitutes the phenyl group with a naphthyl ring, increasing π-π interactions and chiral complexity.

- Diastereomeric esters and amides show distinct spectral properties, useful in asymmetric synthesis .

Biological Activity

2-(Methylsulfanyl)-2-phenylacetic acid (CAS No. 55843-16-8) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound consists of a methylsulfanyl group attached to a phenylacetic acid backbone. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The methylsulfanyl group can participate in redox reactions, impacting the compound's reactivity with enzymes and proteins.

- Aromatic Interactions : The phenyl group may engage in π-π interactions with aromatic residues in proteins, potentially modulating their function.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which could have implications for conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of phenylacetic acid, including this compound, showed promising antimicrobial activity against various pathogens. This positions the compound as a potential lead in antibiotic development.

- Inflammation Models : In vivo studies using animal models have indicated that treatment with this compound resulted in reduced markers of inflammation. These findings support its potential use in anti-inflammatory therapies.

- Metabolic Pathways : Recent research has linked the metabolism of phenylacetyl compounds to gut microbiota interactions, suggesting that this compound could play a role in modulating gut health and related systemic effects .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Phenylacetic Acid | Lacks methylsulfanyl group | Limited antimicrobial properties |

| 2-(Methylsulfanyl) Acetic Acid | Methylsulfanyl group present | Moderate anti-inflammatory effects |

| 2-Phenylacetic Acid | Similar structure but without methylsulfanyl | Lower reactivity and less diverse uses |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Methylsulfanyl)-2-phenylacetic acid, and how can yield and purity be improved?

- Methodological Answer: The synthesis typically involves bromination of 2-(methylsulfanyl)benzoic acid followed by carboxylation. Key considerations include:

- Reaction Conditions : Controlled addition of bromine to avoid side reactions (e.g., over-bromination) and maintaining pH during carboxylation (e.g., using Na₂CO₃ for neutralization) .

- Purification : Column chromatography or recrystallization (e.g., methanol) to isolate the product.

- Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., δ 3.2 ppm for methylsulfanyl protons) and mass spectrometry (expected [M+H]+ at m/z 197.1) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- NMR : ¹H and ¹³C NMR to confirm methylsulfanyl (δ 2.1–3.3 ppm) and phenyl group positions.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₁₀O₂S).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX for refinement and ORTEP-3 for visualization .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer:

- Thermal Stability : Store at 2–8°C in amber vials to prevent degradation via heat or light exposure.

- Chemical Stability : Avoid strong acids/bases and oxidizing agents (e.g., H₂O₂), which may cleave the methylsulfanyl group .

- Monitoring : Periodic FT-IR analysis to detect oxidation (e.g., S=O peaks at ~1050 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer:

- ADF Software : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO), revealing nucleophilic/electrophilic sites. For example, the methylsulfanyl group may act as an electron donor .

- Reactivity Prediction : Simulate reaction pathways (e.g., oxidation to sulfoxide) using transition-state modeling. Validate with experimental kinetics (e.g., Arrhenius plots) .

Q. What challenges arise in resolving crystallographic data for derivatives of this compound?

- Methodological Answer:

- Twinned Crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning .

- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., O-H···O and C-H···π) via PLATON to explain packing motifs. For example, hydrogen bonds stabilize layered structures in sulfonamide derivatives .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition) be systematically addressed?

- Methodological Answer:

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 1–100 µM) with triplicate measurements to reduce variability.

- Structural Analogues : Compare with derivatives lacking the methylsulfanyl group to isolate its role in activity .

- Molecular Docking : Use AutoDock Vina to model binding interactions with target enzymes (e.g., cytochrome P450), corroborating with SPR binding assays .

Q. What strategies mitigate discrepancies in reported solubility and partition coefficients (LogP)?

- Methodological Answer:

- Experimental LogP : Use shake-flask method with octanol/water phases, validated via UV spectrophotometry.

- Computational LogP : Compare results from ADF’s COSMO-RS model with experimental data to identify outliers .

- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium carboxylate) to improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.